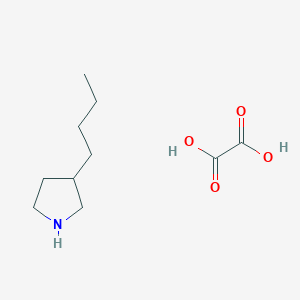

3-Butylpyrrolidine oxalate

Description

Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active molecules and synthetic compounds. researchgate.net This scaffold is a fundamental building block in organic synthesis and is present in numerous natural alkaloids, such as nicotine and hygrine, as well as in many pharmaceutical drugs, including procyclidine and bepridil. wikipedia.org The amino acids proline and hydroxyproline are also structural derivatives of pyrrolidine, highlighting its significance in biochemistry. wikipedia.org

The value of the pyrrolidine scaffold in medicinal chemistry is enhanced by its three-dimensional nature. sciencemadness.org The non-planar, puckered conformation of the ring allows for the precise spatial arrangement of substituents, which is critical for molecular recognition and interaction with biological targets. sciencemadness.org This stereochemical complexity, with the potential for multiple chiral centers, makes substituted pyrrolidines like 3-butylpyrrolidine (B15321962) highly sought-after structures in drug discovery. sciencemadness.org Indeed, 3-aryl pyrrolidines are recognized as privileged structures with potent activity in diverse biological scenarios. researchgate.netchemrxiv.org Consequently, the development of synthetic methods to create functionalized pyrrolidines is an area of intense research interest. researchgate.netmdpi.com

The Significance of Oxalate (B1200264) Counterions in Chemical Salt Formation and Synthetic Strategies

Oxalate is the dianion of oxalic acid, with the chemical formula C₂O₄²⁻. wikipedia.org In chemical synthesis, particularly in the context of amine-containing compounds, the formation of salts is a fundamental technique for purification, stabilization, and improving handling characteristics. Oxalic acid is a strong dicarboxylic acid capable of readily reacting with basic compounds like pyrrolidines to form crystalline salts. rsc.org

The use of oxalate as a counterion offers several advantages. The formation of an oxalate salt can induce crystallization in compounds that are otherwise oily or difficult to purify, a common issue with amine freebases. sciencemadness.org The resulting crystalline solid is typically more stable and easier to handle than the liquid amine. The process involves a straightforward acid-base reaction where the amine is dissolved in a suitable solvent and treated with a solution of oxalic acid, often leading to the precipitation of the amine oxalate salt. sciencemadness.orggoogle.com The stoichiometry of the reaction can be controlled to form either mono- or di-oxalate salts, depending on the number of basic nitrogen atoms in the molecule and the molar equivalents of oxalic acid used. google.com This strategy is widely employed in both laboratory and industrial settings to isolate and purify amine products.

Historical Academic Context of Butylpyrrolidine Synthesis and Oxalate Salt Formation

The synthesis of the pyrrolidine ring has been a subject of chemical research for well over a century. Early laboratory methods often involved the treatment of compounds like 4-chlorobutan-1-amine with a strong base to induce cyclization. wikipedia.org Industrial-scale production later evolved to methods such as the reaction of 1,4-butanediol with ammonia at high temperatures and pressures over a metal oxide catalyst. wikipedia.org

The synthesis of substituted pyrrolidines, particularly those with alkyl groups like a butyl group at the 3-position, has seen the development of numerous methodologies over the years. Historically, the functionalization of pre-existing pyrrolidine rings or the cyclization of appropriately substituted acyclic precursors were common strategies. mdpi.comnih.gov For instance, a German patent from the 1960s describes a process for preparing N-n-butylpyrrolidine by hydrogenating pyrrolidone in the presence of a cobalt catalyst. google.com More contemporary approaches for creating 3-substituted pyrrolidines have introduced advanced catalytic systems, such as palladium-catalyzed hydroarylation of pyrrolines, which allow for direct and efficient functionalization of the ring. researchgate.netchemrxiv.orgnih.gov

The formation of the oxalate salt of 3-butylpyrrolidine follows the well-established principles of acid-base chemistry in organic synthesis. The practice of forming amine salts with acids like oxalic acid to facilitate purification has long been a standard procedure. A supplier entry for "3-BUTYL-PYRROLIDINE, OXALIC ACID" confirms its availability as a prepared salt, indicating that this specific combination has been synthesized and characterized for research or commercial purposes. chemicalbook.com

Data Tables

Table 1: Chemical Identity of 3-Butylpyrrolidine Oxalate

| Property | Value |

| Chemical Name | 3-Butylpyrrolidine, Oxalic Acid |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Formula Weight | 217.26 g/mol |

| CAS Number | Not Available |

Source: ChemicalBook chemicalbook.com

Table 2: Components of this compound

| Component | Chemical Structure | Molecular Formula | Key Characteristics |

| 3-Butylpyrrolidine | (Structure not available) | C₈H₁₇N | A cyclic secondary amine; a substituted pyrrolidine. |

| Oxalic Acid | (Structure not available) | C₂H₂O₄ | A dicarboxylic acid that forms the oxalate dianion (C₂O₄²⁻) upon deprotonation. |

Propriétés

IUPAC Name |

3-butylpyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.C2H2O4/c1-2-3-4-8-5-6-9-7-8;3-1(4)2(5)6/h8-9H,2-7H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEWVEFUTBOCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 3 Butylpyrrolidine Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the molecular structure of 3-Butylpyrrolidine (B15321962) oxalate (B1200264) in solution. By analyzing the chemical environment of each nucleus, a comprehensive picture of the compound's connectivity and stereochemistry can be constructed.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of 3-Butylpyrrolidine oxalate is anticipated to exhibit distinct signals corresponding to the protons of the butyl group and the pyrrolidine (B122466) ring. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen atom in the pyrrolidine ring and the aliphatic nature of the butyl chain.

The protons on the carbon adjacent to the nitrogen (C2 and C5) are expected to be the most deshielded among the ring protons due to the inductive effect of the nitrogen. The protons of the butyl group will show characteristic multiplets, with the terminal methyl group appearing as a triplet at the most upfield region. The presence of the oxalate counterion may cause slight shifts in the proton signals compared to the free base due to ion-pairing and hydrogen bonding effects in solution.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyrrolidine H2, H5 | 3.0 - 3.5 | Multiplet | |

| Pyrrolidine H3, H4 | 1.8 - 2.2 | Multiplet | |

| Butyl CH₂ (α to ring) | 1.5 - 1.8 | Multiplet | |

| Butyl CH₂ (β, γ) | 1.2 - 1.5 | Multiplet | |

| Butyl CH₃ | 0.8 - 1.0 | Triplet | ~7 |

| N-H | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The spectrum will display signals for each unique carbon atom in the molecule. The carbons of the pyrrolidine ring attached to the nitrogen (C2 and C5) are expected to appear at a lower field compared to the other ring carbons (C3 and C4) due to the deshielding effect of the nitrogen atom. The four distinct carbons of the butyl group will also be resolved. The oxalate counterion will exhibit a characteristic signal for its carboxylate carbons, typically in the range of 160-170 ppm. soton.ac.ukresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrrolidine C2, C5 | 50 - 60 |

| Pyrrolidine C3, C4 | 25 - 35 |

| Butyl C (α to ring) | 35 - 45 |

| Butyl C (β) | 25 - 35 |

| Butyl C (γ) | 20 - 30 |

| Butyl C (δ) | 10 - 15 |

| Oxalate C=O | 160 - 170 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

To definitively establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. sdsu.eduresearchgate.net For instance, cross-peaks would be observed between the protons on C2 and C3, C3 and C4, and C4 and C5 of the pyrrolidine ring, confirming their sequence. Similarly, correlations between the protons of the butyl chain would establish its linear structure.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the proton signals in the 3.0-3.5 ppm range would correlate with the carbon signals in the 50-60 ppm range, confirming their assignment to the C2 and C5 positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. columbia.eduyoutube.com HMBC is particularly useful for identifying the point of attachment of the butyl group to the pyrrolidine ring. A key correlation would be expected between the protons on the α-carbon of the butyl group and the C3 and C4 carbons of the pyrrolidine ring, confirming the 3-butyl substitution pattern. Correlations between the N-H proton and the carbons of the pyrrolidine ring, as well as with the oxalate carbons, would provide insights into the ion pairing and hydrogen bonding interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of the intermolecular forces. dtic.milnih.govacs.org

Assignment of Characteristic Vibrational Bands for Pyrrolidine Ring and Oxalate Moiety

The IR and Raman spectra of this compound will be a superposition of the vibrational modes of the 3-butylpyrrolidinium cation and the oxalate anion.

Pyrrolidine Ring: The pyrrolidine ring exhibits characteristic vibrations. nih.govacs.org The N-H stretching vibration of the secondary amine salt is expected to appear as a broad band in the IR spectrum, typically in the region of 3200-2800 cm⁻¹, due to strong hydrogen bonding. C-H stretching vibrations of the ring and the butyl chain will be observed in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the pyrrolidine ring is expected around 1100-1200 cm⁻¹. Ring deformation and scissoring vibrations will appear in the fingerprint region (below 1500 cm⁻¹). dtic.mil

Oxalate Moiety: The oxalate anion (C₂O₄²⁻) has a center of symmetry and its vibrational modes are subject to the mutual exclusion rule in the IR and Raman spectra if it maintains a planar D₂h symmetry. walisongo.ac.id However, in a crystalline salt, this symmetry can be lowered. psu.edu The most intense and characteristic bands of the oxalate moiety are the symmetric and asymmetric C=O stretching vibrations. The asymmetric C=O stretching is typically observed in the IR spectrum around 1600-1650 cm⁻¹, while the symmetric C=O stretching is strong in the Raman spectrum around 1450-1480 cm⁻¹. researchgate.netmdpi.com The C-C stretching vibration of the oxalate anion usually appears in the Raman spectrum in the range of 850-900 cm⁻¹. psu.edu

Table 3: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (H-bonded) | 3200 - 2800 | IR |

| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman |

| C=O Asymmetric Stretch (Oxalate) | 1600 - 1650 | IR |

| C=O Symmetric Stretch (Oxalate) | 1450 - 1480 | Raman |

| C-N Stretch | 1100 - 1200 | IR |

| C-C Stretch (Oxalate) | 850 - 900 | Raman |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The formation of the oxalate salt introduces strong intermolecular interactions, primarily through hydrogen bonding. In the solid state, the protonated nitrogen of the pyrrolidine ring acts as a hydrogen bond donor, while the oxygen atoms of the oxalate anion act as acceptors. researchgate.netjournalspress.com This N-H···O hydrogen bonding is a dominant feature and significantly influences the vibrational frequencies, particularly the broadening and red-shifting of the N-H stretching band in the IR spectrum. nih.govnih.gov

The crystal packing is likely to involve a network of these hydrogen bonds, creating a stable three-dimensional supramolecular architecture. researchgate.net The specific geometry and strength of these hydrogen bonds can be inferred from shifts in the vibrational frequencies of both the pyrrolidinium (B1226570) cation and the oxalate anion. For instance, the C=O stretching frequencies of the oxalate can be sensitive to its coordination environment and participation in hydrogen bonding. surrey.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of a molecule. For a salt like this compound, electrospray ionization (ESI) is a particularly suitable technique as it allows for the ionization of the individual components, the 3-butylpyrrolidine cation and the oxalate anion.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. In the case of this compound, HRMS would be used to analyze the protonated 3-butylpyrrolidine molecule, [C₈H₁₇N + H]⁺.

The precise mass of this ion can be calculated and then compared to the experimentally measured mass. The close agreement between the theoretical and measured mass would confirm the elemental formula.

Table 1: Theoretical HRMS Data for Protonated 3-Butylpyrrolidine

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇N |

| Protonated Species | [C₈H₁₇N + H]⁺ |

| Calculated Monoisotopic Mass | 128.1434 u |

Note: This table presents calculated theoretical data. Experimental values from HRMS analysis would be expected to be within a few parts per million (ppm) of this value.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For 3-butylpyrrolidine, the protonated molecule ([M+H]⁺, m/z 128.14) would be selected as the precursor ion. The fragmentation of this ion would likely proceed through several characteristic pathways, primarily involving the pyrrolidine ring and the butyl substituent.

A plausible fragmentation pathway for protonated 3-butylpyrrolidine would involve the initial cleavage of the butyl group or the opening of the pyrrolidine ring. The major fragmentation pathways are expected to be initiated by the cleavage of the C-C bond between the pyrrolidine ring and the butyl group, or through ring-opening mechanisms.

Table 2: Plausible MS/MS Fragmentation of Protonated 3-Butylpyrrolidine

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 128.14 | 84.08 | C₃H₈ | [C₅H₁₀N]⁺ |

| 128.14 | 71.07 | C₄H₉ | [C₄H₇N]⁺ |

Note: The fragmentation pattern is proposed based on the general fragmentation of N-alkylated pyrrolidines and related cyclic amines. The relative abundances of these fragments would depend on the collision energy used.

Other Advanced Spectroscopic Methodologies (e.g., UV-Vis Absorption)

While mass spectrometry provides information about the mass and structure of a molecule, other spectroscopic techniques like UV-Vis absorption spectroscopy offer insights into the electronic transitions within the molecule.

For a saturated aliphatic amine like 3-butylpyrrolidine, the electronic transitions require high energy. Consequently, it is expected to exhibit weak absorption in the far UV region, typically below 240 nm. The oxalate counter-ion may also show some absorption in the UV region. nist.gov The UV-Vis spectrum is generally of limited use for detailed structural elucidation of such compounds but can be used for quantification purposes if a suitable chromophore is present. The absence of significant absorption in the 250-800 nm range is a characteristic feature of simple aliphatic amines.

Table 3: Predicted UV-Vis Absorption Data for 3-Butylpyrrolidine

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

|---|

Note: This data is predictive and based on the known spectroscopic behavior of saturated amines. researchgate.net

Crystallographic Data on this compound Not Found in Publicly Available Scientific Literature

An extensive search of publicly available scientific databases and literature has revealed no specific crystallographic studies for the chemical compound this compound. Consequently, detailed information regarding its single-crystal X-ray diffraction, molecular structure, crystal packing, polymorphism, or powder X-ray diffraction analysis is not available.

The determination of a compound's solid-state structure is a fundamental aspect of chemical and pharmaceutical research. Techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are instrumental in providing this information.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that can unambiguously determine the three-dimensional atomic arrangement of a molecule in the crystalline state. This method allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral molecules. Furthermore, SCXRD elucidates the packing of molecules within the crystal lattice and reveals the nature of intermolecular interactions, such as hydrogen bonding, which govern the supramolecular architecture.

Powder X-ray diffraction (PXRD) is a complementary technique primarily used for the identification of crystalline phases and the assessment of sample purity. By comparing the diffraction pattern of a bulk sample to known patterns, one can identify the crystalline substances present. PXRD is also a key tool in the study of polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties, which is of particular importance in the pharmaceutical industry.

Without experimental data from these analytical methods for this compound, a detailed discussion of its crystallographic properties as outlined in the requested article structure cannot be provided. The scientific community relies on published research for such specific and technical information. At present, it appears that the crystallographic characteristics of this compound have not been reported in the accessible scientific literature.

Computational and Theoretical Investigations of 3 Butylpyrrolidine Oxalate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to study the intrinsic properties of 3-butylpyrrolidine (B15321962) oxalate (B1200264) at the atomic and molecular level. These methods, grounded in the principles of quantum mechanics, provide detailed information about the electronic distribution, molecular geometry, and energetic landscape of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and energetics of molecular systems like 3-butylpyrrolidine oxalate. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy.

Studies employing DFT methods, often with hybrid functionals such as B3LYP, can determine the optimized molecular geometry of this compound. These calculations reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Furthermore, DFT calculations can elucidate the electrostatic potential surface, which provides a visual representation of the charge distribution and is instrumental in identifying regions susceptible to electrophilic and nucleophilic attack. The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy of formation, can be calculated, offering thermodynamic insights into its stability.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Total Energy | -589.123 | Hartrees |

Ab Initio Methods for High-Level Molecular Property Prediction

For even higher accuracy in predicting molecular properties, ab initio (from first principles) methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide more precise results, especially for systems where electron correlation effects are significant.

Ab initio calculations serve as a benchmark for DFT results and are used to refine the prediction of properties like electron affinity, ionization potential, and polarizability. For this compound, these high-level calculations can provide a more accurate description of the subtle electronic interactions and a more reliable prediction of its spectroscopic parameters.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. By simulating the motion of atoms and molecules over time, MD can reveal conformational changes and intermolecular interactions.

Conformational Analysis and Dynamic Behavior in Solution and Solid States

The conformational landscape of the 3-butylpyrrolidine ring and the orientation of the butyl group are critical to its biological and chemical activity. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. In solution, these simulations can track the dynamic transitions between different conformations, providing a picture of the molecule's flexibility. In the solid state, MD can be used to understand the packing arrangements and the nature of the intermolecular forces that stabilize the crystal lattice.

Simulation of Solvent Effects and Intermolecular Interactions

The behavior of this compound can be significantly influenced by its environment. MD simulations explicitly including solvent molecules (such as water) can model the hydration shell around the molecule and quantify the strength of solute-solvent interactions. These simulations are crucial for understanding its solubility and behavior in biological systems. Furthermore, simulations can detail the intermolecular interactions between molecules of this compound itself, such as hydrogen bonding and van der Waals forces, which are fundamental to its condensed-phase properties.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements. For this compound, theoretical calculations of vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra are invaluable.

DFT and ab initio methods can calculate the vibrational frequencies and intensities, which correspond to the peaks in an IR or Raman spectrum. The calculated spectrum can then be compared to an experimental one to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy, assisting in the structural elucidation of the molecule. The electronic absorption spectrum can be simulated by calculating the energies and oscillator strengths of electronic transitions, providing insight into the molecule's response to ultraviolet and visible light. The close agreement between predicted and experimental spectra serves as a validation of the computational models used.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (Cα) | 55.2 ppm |

| ¹H NMR | Chemical Shift (N-H) | 8.1 ppm |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Pyrrolidine (B122466) |

Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational and theoretical investigations into the specific synthetic pathways for this compound are not extensively available in publicly accessible scientific literature. The formation of the 3-butylpyrrolidine core, followed by its salt formation with oxalic acid, would involve reaction mechanisms common to the synthesis of substituted pyrrolidines. While computational studies, particularly using Density Functional Theory (DFT), have been applied to understand the synthesis of the broader class of pyrrolidine derivatives, specific data on the reaction mechanisms and transition states for 3-butylpyrrolidine are not detailed in published research.

However, we can infer the types of mechanisms that would be relevant based on established synthetic routes for 3-substituted pyrrolidines. These routes often involve cycloaddition reactions, intramolecular cyclizations, or the functionalization of pyrrolidine precursors. Computational chemistry plays a crucial role in elucidating the nuanced details of these transformations for analogous molecules.

For instance, theoretical studies on the synthesis of substituted pyrrolidines often focus on:

[3+2] Cycloaddition Reactions: This is a common method for constructing the pyrrolidine ring. Computational models can predict the stereochemical outcomes by calculating the energies of different transition states. These studies often reveal that the diastereoselectivity is governed by subtle steric and electronic interactions in the transition state geometry. For example, DFT calculations have been used to understand the high regio- and diastereoselectivities in cycloaddition reactions involving azomethine ylides. acs.orgacs.org

Intramolecular Cyclization: The formation of the pyrrolidine ring can also be achieved through the intramolecular cyclization of a linear precursor. Computational analysis can help in understanding the energetics of the ring-closing step, identifying the rate-determining transition state, and explaining the regioselectivity of the cyclization.

Palladium-Catalyzed Hydroarylation: In the synthesis of 3-aryl pyrrolidines, computational studies have been used to propose catalytic cycles. These studies can elucidate the mechanism of key steps such as oxidative addition, migratory insertion, and reductive elimination, providing insights into the role of the catalyst and ligands. While not directly applicable to a butyl substituent, this highlights the power of computational chemistry in understanding catalytic processes for pyrrolidine synthesis. chemrxiv.orgnih.govresearchgate.netnih.gov

A hypothetical reaction pathway to 3-butylpyrrolidine could involve the Michael addition of a butyl-containing nucleophile to a suitable pyrroline (B1223166) precursor, followed by reduction. A computational investigation of such a pathway would typically involve the following:

Reactant and Product Optimization: The 3D structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structures connecting reactants to products. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Energy Profile Calculation: The relative energies of all species along the reaction coordinate are calculated to construct a reaction energy profile. This profile helps in identifying the rate-determining step (the one with the highest activation energy).

Analysis of Transition State Geometry: The geometry of the transition state provides valuable information about the bonding changes occurring during the reaction and the factors controlling stereoselectivity.

Table 1: Hypothetical Computational Data for a Key Step in a 3-Butylpyrrolidine Synthesis

Below is an illustrative and hypothetical data table representing the kind of information that would be generated from a computational study of a key bond-forming step in a plausible synthesis of 3-butylpyrrolidine. Note: This data is not from a published study on 3-butylpyrrolidine and is provided for exemplary purposes only.

| Species | Relative Energy (kcal/mol) | Key Interatomic Distance (Å) | Imaginary Frequency (cm⁻¹) |

| Reactant Complex | 0.0 | 3.5 (C-C) | N/A |

| Transition State (TS) | +15.2 | 2.2 (C-C) | -350.4i |

| Product Complex | -5.8 | 1.5 (C-C) | N/A |

In the absence of specific computational studies for this compound, the detailed elucidation of its synthetic reaction mechanisms and transition states remains an area for future research. The application of theoretical chemistry to this specific target molecule would provide valuable insights into optimizing its synthesis and understanding the fundamental chemical principles governing its formation.

Reactivity and Derivatization Studies of 3 Butylpyrrolidine Oxalate

Functional Group Interconversions on the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, substituted with a butyl group at the 3-position, is a versatile scaffold for synthetic modifications. The secondary amine is the primary site of reactivity, but the carbon atoms of the ring can also be functionalized, often with high regioselectivity and stereochemical control.

Acylation Reactions and Regioselectivity

Acylation of 3-butylpyrrolidine (B15321962) primarily occurs at the nitrogen atom due to its high nucleophilicity. This reaction, typically carried out with acyl chlorides or anhydrides, converts the secondary amine into a tertiary amide. The formation of an N-acylpyrrolidine derivative can serve as a protective strategy, modulating the ring's reactivity for subsequent transformations.

While N-acylation is dominant, C-acylation at the α-carbon (C2 or C5) is also possible, particularly if the nitrogen is protected. Methods analogous to the acylation of pyrrolidine-2,4-diones, which occurs at the C3 position in the presence of Lewis acids like boron trifluoride, suggest that C-acylation of the pyrrolidine ring can be achieved under specific conditions. rsc.org Enamines, formed from pyrrolidines, are effective nucleophiles for acylation reactions, a principle known as the Stork enamine acylation. wikipedia.org The regioselectivity of these reactions is influenced by steric hindrance from the 3-butyl group and the specific reaction conditions employed.

Table 1: Representative Acylation Reactions on the Pyrrolidine Moiety

| Reagent | Reaction Type | Expected Product |

| Acetyl Chloride | N-Acylation | N-Acetyl-3-butylpyrrolidine |

| Benzoyl Anhydride | N-Acylation | N-Benzoyl-3-butylpyrrolidine |

| Acid Chloride + Lewis Acid | C-Acylation | C-Acyl-N-protected-3-butylpyrrolidine |

Alkylation and Arylation Reactions on the Pyrrolidine Nitrogen and Carbon Centers

Alkylation and arylation reactions significantly expand the structural diversity of the 3-butylpyrrolidine scaffold, with well-established protocols for functionalization at both the nitrogen and carbon centers.

Nitrogen Center (N-Alkylation and N-Arylation): The secondary amine of 3-butylpyrrolidine is readily alkylated or arylated. N-alkylation can be achieved through various methods, including reactions with alkyl halides or reductive amination. nih.gov Ruthenium and iron-based catalysts have been employed for the N-alkylation of cyclic α-amino acids, providing a sustainable route to N-alkylated pyrrolidines. researchgate.net

N-arylation is commonly accomplished using transition-metal catalyzed cross-coupling reactions such as the Buchwald-Hartwig and Chan-Lam couplings. helsinki.finih.gov More recently, photocatalytic methods have emerged as a milder alternative for the N-arylation of 3-substituted pyrrolidines, successfully coupling them with a variety of aryl halides. helsinki.fi These photocatalytic reactions often show that electron-withdrawing groups on the aryl halide enhance product yields. helsinki.fi

Carbon Centers (C-Alkylation and C-Arylation): Functionalization of the carbon skeleton of the pyrrolidine ring typically requires initial N-protection (e.g., with a tert-butoxycarbonyl, Boc, group) to prevent N-alkylation and to facilitate C-H activation.

α-Arylation: Palladium-catalyzed α-arylation of N-Boc-pyrrolidine is a powerful method for creating C-C bonds at the C2 position. organic-chemistry.org This transformation can be achieved enantioselectively by using a chiral ligand or through a sequence of enantioselective deprotonation followed by a Negishi coupling. organic-chemistry.orgacs.org Sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines has also been developed, providing access to 2-aryl-3-pyrrolines which can be subsequently reduced. rsc.org

α-Alkylation: α-Alkylation can be performed following the metalation of an N-activated pyrrolidine. acs.org Ruthenium(II) catalysts have also been shown to effect the C(sp³)–H α-alkylation of pyrrolidines. figshare.com

C3-Functionalization: While the starting material is already substituted at C3, further modification or the synthesis of analogs can be achieved through methods like the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which directly yields 3-aryl pyrrolidines. researchgate.netchemrxiv.org This approach is notable as N-acyl pyrrolines typically yield different products under similar conditions. researchgate.net

Table 2: Selected Alkylation and Arylation Methods for the Pyrrolidine Ring

| Reaction | Center | Catalyst/Method | Key Features |

| N-Arylation | Nitrogen | Photocatalytic C-N Coupling | Milder alternative to traditional methods like Buchwald-Hartwig. helsinki.fi |

| N-Alkylation | Nitrogen | Ru- or Fe-catalyzed Decarboxylative Alkylation | Sustainable route using alcohols. researchgate.net |

| α-Arylation | Carbon (C2) | Pd-catalyzed (N-Boc protected) | Convergent synthesis of 2-aryl-N-Boc-pyrrolidines. organic-chemistry.orgacs.org |

| C3-Arylation | Carbon (C3) | Pd-catalyzed Hydroarylation of Pyrroline (B1223166) | Direct synthesis of 3-aryl pyrrolidines from pyrrolines. researchgate.netchemrxiv.org |

Reactions Involving the Oxalate (B1200264) Counterion

The oxalate dianion (C₂O₄²⁻), though often considered an innocent counterion, possesses reactivity that can be harnessed for synthetic purposes. Its structure, featuring a C-C single bond between two carboxylate groups, is key to its chemical behavior. acs.orgyoutube.com

Decarboxylation Pathways and Their Synthetic Utility

The oxalate moiety can undergo decarboxylation, a process that involves the loss of one or two molecules of carbon dioxide. This transformation is central to its synthetic utility and its role in biological and thermal processes.

Photoredox-Mediated Decarboxylative Coupling: Alkyl oxalates, readily prepared from alcohols, can serve as precursors to alkyl radicals via photoredox-catalyzed decarboxylation. princeton.edu In this process, the oxalate is activated and undergoes single-electron reduction, leading to fragmentation that releases two molecules of CO₂ and generates a carbon-centered radical. This radical can then be used in C-C bond-forming reactions. princeton.edu

Thermal Decomposition: When heated, metal oxalates or carbonate-oxalates typically decompose. This process often involves the release of carbon monoxide and the formation of metal carbonates, which can further decompose to oxides at higher temperatures. wikipedia.org

Biocatalytic Decarboxylation: In biological systems, enzymes like oxalate oxidoreductase catalyze the conversion of oxalate into two molecules of CO₂. nih.gov This enzymatic process involves the formation of a covalent adduct between thiamine (B1217682) pyrophosphate (TPP) and oxalate, followed by decarboxylation. nih.gov

Table 3: Decarboxylation Pathways of Oxalate Derivatives

| Method | Substrate | Key Outcome | Application |

| Metallaphotoredox Catalysis | Alkyl Oxalate | Generation of alkyl radical + 2 CO₂ | Csp³-Csp² cross-coupling. princeton.edu |

| Thermal Decomposition | Metal Oxalate | Formation of carbonate and CO | Material synthesis. wikipedia.org |

| Enzymatic | Oxalate | Formation of 2 CO₂ | Biological metabolism. nih.gov |

Role in Coupling Reactions for Carbon-Carbon Bond Formation

The oxalate group can act as an effective leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Nickel-Catalyzed Reductive Coupling: Oxalate has been successfully employed as a leaving group in nickel-catalyzed reductive cross-coupling reactions. rsc.orgrsc.org For instance, benzyl (B1604629) oxalates can be coupled with a wide range of functionalized alkyl bromides. This method is valued for its excellent functional group tolerance, allowing for the late-stage modification of complex bioactive molecules. rsc.orgrsc.org Mechanistic studies suggest that a radical process may be involved. rsc.org

Metallaphotoredox Coupling: As an extension of its decarboxylation chemistry, alkyl oxalates derived from alcohols can be coupled with aryl halides. princeton.edu This reaction merges nickel and photoredox catalysis in a redox-neutral Csp³-Csp² cross-coupling, effectively using the alcohol as a latent coupling fragment. princeton.edu

Formate (B1220265) to Oxalate Coupling: While not a reaction of the oxalate ion itself, the coupling of two formate molecules to produce oxalate is a historically significant reaction for building multi-carbon compounds from C1 feedstocks like CO₂. nih.govacs.org Studies have optimized this reaction by examining parameters such as temperature and atmosphere, with temperatures around 400 °C being optimal for maximizing oxalate yield. nih.govacs.org

Investigation of Stereochemical Aspects and Chiral Transformations

As 3-butylpyrrolidine possesses a stereocenter at the C3 position (unless it is a racemic mixture), any subsequent reactions on the pyrrolidine ring must consider the stereochemical outcome. The field of asymmetric synthesis offers a robust toolbox for controlling the stereochemistry of pyrrolidine derivatives.

Stereodivergent and Stereoselective Synthesis: Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are highly versatile for accessing a wide range of stereochemical patterns in enantiomerically enriched pyrrolidines. acs.orgrsc.org These methods can generate multiple stereocenters simultaneously with high diastereoselectivity. acs.orgchemistryviews.org By carefully selecting the catalyst and reaction conditions, it is possible to achieve stereodivergent synthesis, where different stereoisomers are produced from the same starting materials. rsc.org

Control of Existing Stereocenters: In reactions involving an already chiral pyrrolidine, the existing stereocenter at C3 can direct the stereochemical outcome of reactions at other positions (diastereoselective synthesis). For example, metalation and subsequent alkylation of N-activated pyrrolidines have been shown to proceed with retention of configuration at the reacting carbon center. acs.org

Enantioselective Functionalization: For creating new stereocenters with high enantiomeric excess (er), methods such as the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine are highly effective. organic-chemistry.orgacs.org This specific method relies on an enantioselective deprotonation step mediated by (−)-sparteine, followed by transmetalation and a palladium-catalyzed Negishi coupling, consistently providing products with a high enantiomeric ratio (e.g., 96:4 er). organic-chemistry.orgacs.org

The ability to control and manipulate the stereochemistry of the pyrrolidine ring is crucial for applications in medicinal chemistry and catalysis, where specific stereoisomers often exhibit desired biological activity or catalytic efficacy. researchgate.netacs.org

Analytical Methodologies for 3 Butylpyrrolidine Oxalate

Chromatographic Separation Techniques for Purification and Quantification

Chromatographic techniques are the cornerstone for the analysis of 3-Butylpyrrolidine (B15321962) oxalate (B1200264), offering high resolution and sensitivity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for its analysis, often coupled with mass spectrometry for unequivocal identification.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For 3-Butylpyrrolidine oxalate, reversed-phase HPLC is the most common approach. In this mode, the basic 3-butylpyrrolidine moiety is typically analyzed after dissociation from the oxalate salt in the mobile phase.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector. A C18 or a polar-embedded column is often suitable for retaining the moderately polar 3-butylpyrrolidine. The mobile phase usually consists of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, is crucial for achieving good peak shape and retention time stability for the basic analyte. Detection is commonly performed using a UV detector at a low wavelength (around 200-215 nm) due to the lack of a strong chromophore in the 3-butylpyrrolidine molecule, or more universally with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For higher specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.

Table 1: Illustrative HPLC Method Parameters for 3-Butylpyrrolidine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm or Mass Spectrometer |

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. To analyze this compound by GC, a sample preparation step is typically required to liberate the free, volatile base from the non-volatile oxalate salt. This is usually achieved by dissolving the salt in a suitable solvent and basifying the solution, followed by extraction of the free base into an organic solvent.

The GC analysis is performed on a capillary column, often with a polar or mid-polar stationary phase to effectively separate the amine from other potential impurities. The use of a mass spectrometer as a detector (GC-MS) provides definitive identification based on the mass spectrum of the analyte. For complex matrices or trace-level analysis, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion.

Table 2: Typical GC-MS/MS Parameters for 3-Butylpyrrolidine Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS/MS Transitions | Precursor Ion (m/z) → Product Ion (m/z) (Specific to 3-butylpyrrolidine) |

Advanced Sample Preparation and Derivatization Strategies for Analytical Purposes

The quality of analytical results is highly dependent on the sample preparation procedure. For this compound, the primary goal of sample preparation is to present the analyte in a form that is compatible with the chosen analytical technique and free from interfering matrix components.

For HPLC analysis, sample preparation can be as simple as dissolving the salt in the mobile phase. However, for more complex samples or for trace analysis, solid-phase extraction (SPE) can be employed. A cation-exchange SPE cartridge can be used to retain the protonated 3-butylpyrrolidine, while the oxalate and other neutral or anionic impurities are washed away. The analyte is then eluted with a basic solution.

For GC analysis, as mentioned, a liquid-liquid extraction following basification is a common approach. Derivatization can also be employed to improve the chromatographic properties and detection sensitivity of 3-butylpyrrolidine. Acylation or silylation reactions can be used to introduce a functional group that enhances volatility and thermal stability, and can also introduce a more readily ionizable moiety for mass spectrometry.

Quantitative Analysis Methods for Purity and Yield Determination

The determination of purity and the quantification of yield are critical aspects of quality control. Chromatographic methods are ideally suited for these purposes.

For quantitative analysis using HPLC or GC, an external standard calibration is the most common method. This involves preparing a series of standard solutions of known concentrations of a high-purity reference standard of 3-Butylpyrrolidine. A calibration curve is then constructed by plotting the peak area response against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area from the calibration curve.

The area normalization method can also be used for purity determination, where the peak area of 3-butylpyrrolidine is expressed as a percentage of the total area of all peaks in the chromatogram. This method assumes that all components have a similar detector response.

For accurate and precise quantification, especially in complex matrices, the use of an internal standard is recommended. A suitable internal standard is a compound that is structurally similar to the analyte but does not co-elute with it or any other components in the sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for calibration and quantification, which helps to correct for variations in injection volume and detector response.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Butylpyrrolidine |

| Formic Acid |

| Acetonitrile |

| Methanol |

| Trifluoroacetic Acid |

Role of 3 Butylpyrrolidine Oxalate As a Synthetic Intermediate and Precursor

Precursor for the Synthesis of Novel Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a privileged structure in medicinal chemistry and drug discovery, appearing in a vast number of biologically active compounds. 3-Butylpyrrolidine (B15321962) oxalate (B1200264) provides a readily available starting material for the synthesis of various substituted pyrrolidines. The butyl group at the 3-position offers a lipophilic handle that can influence the pharmacokinetic properties of the resulting derivatives.

The secondary amine of the pyrrolidine ring is a key functional group that can undergo a variety of chemical transformations. These reactions allow for the introduction of diverse substituents, leading to the generation of libraries of novel pyrrolidine derivatives for biological screening.

Key Synthetic Transformations:

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to introduce a wide range of substituents.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides.

Reductive Amination: The pyrrolidine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Coupling Reactions: The nitrogen atom can participate in various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or vinyl halides.

These synthetic strategies enable the systematic modification of the 3-butylpyrrolidine scaffold, allowing for the fine-tuning of its biological activity. The resulting novel pyrrolidine derivatives are often investigated for their potential as therapeutic agents, targeting a wide range of diseases.

Table 1: Examples of Synthetic Transformations of the Pyrrolidine Ring

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-butylpyrrolidine |

| N-Arylation | Aryl halide, Catalyst, Base | N-Aryl-3-butylpyrrolidine |

| Acylation | Acyl chloride, Base | N-Acyl-3-butylpyrrolidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Substituted-3-butylpyrrolidine |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-3-butylpyrrolidine |

Utilization in the Construction of More Complex Organic Molecules

Beyond the synthesis of simple derivatives, 3-butylpyrrolidine oxalate is a valuable building block for the construction of more complex organic molecules, including natural product analogs and pharmaceutically active compounds. The inherent chirality of many pyrrolidine-containing molecules makes this scaffold particularly important in asymmetric synthesis.

The pyrrolidine ring can serve as a chiral auxiliary, directing the stereochemical outcome of reactions on other parts of the molecule. Furthermore, the functional groups on the pyrrolidine can be used to link it to other molecular fragments, enabling the assembly of larger and more intricate structures.

One notable application of pyrrolidine derivatives is in the synthesis of alkaloids, a class of naturally occurring compounds with a wide range of biological activities. The pyrrolidine nucleus is a common structural motif in many alkaloids, and this compound can serve as a precursor to synthetic analogs of these important molecules.

Table 2: Pyrrolidine-Containing Scaffolds in Complex Molecules

| Molecule Class | Structural Role of Pyrrolidine | Example Application |

|---|---|---|

| Alkaloids | Core structural motif | Synthesis of natural product analogs |

| Chiral Ligands | Coordination to metal centers | Asymmetric catalysis |

| Bioactive Peptidomimetics | Replacement for proline | Enhanced stability and activity |

| Spirocyclic Compounds | Fused ring system | Exploration of novel chemical space |

Application in Material Science Precursor Synthesis and Nanomaterial Fabrication

The utility of this compound extends beyond traditional organic synthesis into the realm of material science. The oxalate component of the salt can act as a precursor for the formation of various metal oxalate complexes. These complexes, in turn, can be thermally decomposed to generate metal oxide nanoparticles with controlled size and morphology.

The 3-butylpyrrolidinium cation can function as a templating agent or a structure-directing agent in the synthesis of porous materials, such as zeolites and metal-organic frameworks (MOFs). The size and shape of the organic cation can influence the pore size and connectivity of the resulting material, thereby tuning its properties for specific applications in catalysis, gas storage, and separation.

Furthermore, pyrrolidinium-based ionic liquids, which can be derived from precursors like 3-butylpyrrolidine, are being explored as environmentally benign solvents and electrolytes in various electrochemical applications, including batteries and capacitors. The butyl group can enhance the thermal stability and electrochemical window of these ionic liquids. The oxalate anion can also play a role in the formation of functional materials, such as in the synthesis of oxalate-based supramolecular compounds with interesting magnetic and photocatalytic properties. researchgate.netresearchgate.net

Table 3: Applications of Pyrrolidinium (B1226570) Oxalates in Material Science

| Application Area | Role of this compound | Resulting Material |

|---|---|---|

| Nanoparticle Synthesis | Precursor for metal oxalates | Metal oxide nanoparticles |

| Porous Materials Synthesis | Structure-directing agent | Zeolites, Metal-Organic Frameworks |

| Ionic Liquids | Cation precursor | Pyrrolidinium-based ionic liquids |

| Supramolecular Chemistry | Component of self-assembly | Functional supramolecular compounds |

Future Research Directions and Advanced Applications in Chemical Synthesis

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic routes that provide precise control over the three-dimensional arrangement of atoms is a paramount goal in modern synthesis. For 3-butylpyrrolidine (B15321962), which contains a stereocenter at the C3 position, accessing specific stereoisomers in high purity is critical for its potential applications. Future research will likely focus on moving beyond classical methods to more sophisticated stereoselective and enantioselective strategies.

Current approaches to substituted pyrrolidines often involve multi-step sequences, but newer, more convergent methods are emerging. figshare.com Three-component assembly reactions, for instance, catalyzed by transition metals like copper(I), can construct the pyrrolidine (B122466) core with good to excellent diastereoselectivity from simple precursors such as an α-diazo ester, an imine, and an alkene. figshare.comnih.gov Another powerful strategy is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes, which is a key reaction for creating libraries of unique pyrrolidine-based building blocks. enamine.net

Future efforts for synthesizing enantiomerically pure 3-butylpyrrolidine could leverage several promising approaches:

Organocatalysis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. A chiral bifunctional amine-squaramide, for example, has been used to catalyze the asymmetric vinylogous Michael addition of an α,β-unsaturated γ-butyrolactam to enoylpyridines, affording products with excellent diastereo- and enantioselectivity. rsc.org Adapting such a strategy to precursors of 3-butylpyrrolidine could provide a direct and metal-free route to a specific enantiomer.

Chiral Precursor Synthesis: The synthesis can begin from readily available chiral molecules. mdpi.com For example, enantioselective methods for synthesizing pyrrolidine derivatives often start from proline, 4-hydroxyproline (B1632879), or carbohydrate-derived nitrones. mdpi.comnih.gov

Dirhodium-Catalyzed C-H Insertion: Dirhodium catalysts have been shown to enable the regio- and diastereoselective synthesis of N-unprotected pyrrolidines through intramolecular nitrene insertion into sp³ C-H bonds under mild conditions. organic-chemistry.org

The table below outlines potential advanced synthetic routes for the stereoselective synthesis of 3-butylpyrrolidine.

| Synthetic Strategy | Key Reaction Type | Potential Precursors for 3-Butylpyrrolidine | Key Advantages | Relevant Findings |

| Organocatalysis | Asymmetric Michael Addition | An α,β-unsaturated lactam and a butyl-containing Michael acceptor. | Metal-free conditions, high enantioselectivity (>99% ee reported for similar systems). | Chiral squaramide catalysts have shown high efficacy in creating substituted butyrolactams, which are precursors to pyrrolidines. rsc.org |

| Transition Metal Catalysis | [3+2] Cycloaddition | Azomethine ylide and 1-hexene. | High convergence, rapid construction of the pyrrolidine ring. | Copper(I) and other metals effectively catalyze the assembly of substituted pyrrolidines from three components with good diastereoselectivity. figshare.comnih.gov |

| Chiral Pool Synthesis | Cyclization from Chiral Precursor | Derivatization of (S)- or (R)-glutamic acid. | Access to specific enantiomers based on the starting material's chirality. | Proline and 4-hydroxyproline are common starting points for synthesizing a wide array of pyrrolidine-containing drugs. mdpi.com |

| C-H Functionalization | Intramolecular Nitrene Insertion | A suitably functionalized heptylamine (B89852) derivative. | High atom economy, synthesis from simple, linear precursors. | Dirhodium catalysts can achieve regio- and diastereoselective C-H insertion to form the pyrrolidine ring without requiring protecting groups. organic-chemistry.org |

Exploration of New Reactivity Profiles and Catalytic Transformations

Beyond its synthesis, 3-butylpyrrolidine itself, particularly in its enantiomerically pure forms, represents a valuable scaffold for developing new catalysts and exploring novel chemical reactions. The pyrrolidine ring is a privileged structure in asymmetric catalysis, often serving as the backbone for ligands or organocatalysts. nih.gov

Future research can explore the use of 3-butylpyrrolidine derivatives in several catalytic contexts:

Hydrogen-Bond Donating (HBD) Catalysis: Aryl pyrrolidine-based structures are effective HBD catalysts, particularly when functionalized as thioureas or squaramides. nih.gov The 3-butyl group could exert a subtle but significant steric or electronic influence on the catalyst's active site, potentially enhancing enantioselectivity in reactions like Friedel-Crafts alkylations or Michael additions. Studies have shown that substitution on the pyrrolidine ring can impose conformational restrictions that improve reactivity and selectivity. nih.gov

Asymmetric Lithiation and Functionalization: The lithiation of N-Boc-pyrrolidine, often mediated by s-BuLi and a chiral diamine like sparteine, is a key method for introducing functionality at the C2 position. york.ac.uk The 3-butyl group could direct this lithiation or subsequent electrophilic trapping, offering a pathway to complex, polysubstituted pyrrolidines.

Ligand Development for Transition Metal Catalysis: The nitrogen atom of the pyrrolidine ring can coordinate to transition metals. A chiral 3-butylpyrrolidine derivative could serve as a novel ligand for metal-catalyzed processes such as asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions.

The table below summarizes potential catalytic applications for derivatives of 3-butylpyrrolidine.

| Catalyst Type | Reaction Class | Role of 3-Butylpyrrolidine | Potential Advantage | Relevant Findings |

| Thiourea/Squaramide Organocatalyst | Michael Addition / Aldol (B89426) Reaction | Chiral backbone providing steric influence. | The butyl group could fine-tune the catalyst pocket, improving enantioselectivity. | Aryl pyrrolidine squaramides are effective catalysts for Mukaiyama aldol additions and cycloadditions. nih.gov |

| Chiral Ligand | Asymmetric Hydrogenation | Coordination to a metal center (e.g., Rh, Ru, Ir). | Modulates the electronic and steric environment of the metal catalyst. | Pyrrolidine-based phosphine (B1218219) ligands are widely used in asymmetric catalysis. |

| Phase-Transfer Catalyst | Asymmetric Alkylation | Chiral quaternary ammonium (B1175870) salt formation. | Facilitates reactions between immiscible phases with stereocontrol. | Chiral phase-transfer catalysis is a powerful tool for the asymmetric synthesis of amino acids and alkaloids. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow and automated systems. nih.gov These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govnih.gov The synthesis of 3-butylpyrrolidine oxalate (B1200264) and its derivatives is an ideal candidate for integration into these modern platforms.

Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling reactions to be run under conditions that are often inaccessible or unsafe in batch reactors. nih.gov This is particularly relevant for highly exothermic or fast reactions, or those involving hazardous reagents like organolithiums. vapourtec.com

Future work in this area could involve:

End-to-End Flow Synthesis: Designing a multi-step sequence where precursors are fed into a modular flow reactor system to produce 3-butylpyrrolidine oxalate without manual isolation of intermediates. A reported synthesis of pyrrole-3-carboxylic acids demonstrates the feasibility of such a one-step, continuous flow process. nih.gov

Automated Reaction Optimization: Integrating flow reactors with automated sampling and online analysis allows for high-throughput experimentation. Machine learning algorithms can then use this data to rapidly identify optimal reaction conditions (temperature, pressure, flow rate, stoichiometry). nih.gov

Library Synthesis: Utilizing automated, nanoscale synthesis platforms to rapidly generate a library of 3-butylpyrrolidine derivatives. nih.gov This would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for screening new catalysts.

The following table compares the prospective application of batch versus flow synthesis for 3-butylpyrrolidine.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Key Advantages of Flow |

| Scalability | Challenging; often requires re-optimization. | Straightforward; achieved by running the system for a longer time ("scaling out"). | Faster and more predictable scale-up. nih.gov |

| Safety | Higher risk with hazardous reagents or exothermic reactions due to large volumes. | Enhanced safety due to small reactor volumes and superior temperature control. | Ability to use more reactive or unstable intermediates safely. vapourtec.com |

| Reaction Time | Can be long, including heating and cooling cycles. | Significantly reduced reaction times (seconds to minutes) due to efficient mixing and heat transfer. | Higher throughput and productivity. nih.gov |

| Reproducibility | Can be variable due to localized concentration/temperature gradients. | Highly reproducible due to precise control over reaction parameters. | Consistent product quality. nih.gov |

| Integration | Difficult to integrate multiple steps seamlessly. | Easily integrated into multi-step sequences with inline purification and analysis. | Enables complex, multi-step syntheses in a single, automated process. nih.gov |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deep understanding of a chemical reaction, including the identification of transient intermediates and the kinetics of product formation, is crucial for optimization and control. Advanced in-situ characterization techniques, which monitor the reaction as it happens, are becoming indispensable tools in modern chemical synthesis. nih.gov

For the synthesis of 3-butylpyrrolidine, applying these Process Analytical Technologies (PAT) could provide unprecedented insight.

In-situ Spectroscopy (FTIR, Raman, NMR): Probes can be inserted directly into the reactor (batch or flow) to collect spectra in real-time. For example, React-IR (FTIR) has been used to monitor the progress of nickel-catalyzed cyclizations to form pyrrolidines by tracking the disappearance of reactant peaks and the appearance of product peaks. researchgate.net Similarly, Raman spectroscopy can be used for inline monitoring of a product stream from a flow reactor to ensure consistent quality. nih.gov

Mechanistic Studies: By monitoring reactant and product concentrations over time, detailed kinetic profiles can be constructed. This data is essential for elucidating reaction mechanisms. For instance, mechanistic studies on the copper-catalyzed synthesis of pyrrolidines have used NMR analysis to determine yields and understand the effect of different ligands and substrates on the reaction pathway. acs.org

The application of these techniques would facilitate the rapid optimization of synthetic routes to 3-butylpyrrolidine, ensuring high yield and purity while providing a deeper fundamental understanding of the underlying chemical transformations.

The table below details various in-situ techniques and their potential application in monitoring the synthesis of 3-butylpyrrolidine.

| Technique | Information Provided | Application to 3-Butylpyrrolidine Synthesis | Reference Example |

| FTIR Spectroscopy (React-IR) | Real-time functional group analysis, reaction kinetics. | Monitoring the conversion of a starting amine or ketone to the pyrrolidine ring by tracking C=O, N-H, or C-N bond vibrations. | Used to monitor stoichiometric reactions in the synthesis of pyrrolidines and piperidines. researchgate.net |

| Raman Spectroscopy | Vibrational spectroscopy, complementary to FTIR, excellent for aqueous and non-polar systems. | Inline monitoring of product formation in a continuous flow setup to ensure steady-state and product quality. | Demonstrated for the continuous-flow preparation of 3-acetylcoumarin. nih.gov |

| NMR Spectroscopy | Detailed structural information, quantification of species. | Determining reaction yields and stereoselectivity by analyzing crude reaction mixtures at various time points. | Used to determine yields in mechanistic studies of copper-catalyzed pyrrolidine synthesis. acs.org |

| Mass Spectrometry | Identification of intermediates and byproducts by mass-to-charge ratio. | Coupling a flow reactor to a mass spectrometer to detect short-lived intermediates in the cyclization process. | A common technique for online analysis in flow chemistry systems. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-butylpyrrolidine oxalate with high purity, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution or reductive amination to form the pyrrolidine backbone, followed by oxalate salt formation. Optimize parameters (solvent polarity, temperature, stoichiometry) via Design of Experiments (DoE) to maximize yield and purity. Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for intermediate monitoring. Final purity validation should include nuclear magnetic resonance (NMR) for structural confirmation and elemental analysis for stoichiometric accuracy .

Q. How can researchers reliably determine the purity and stability of this compound under varying storage conditions?

- Methodology : Employ accelerated stability studies using controlled environments (e.g., 40°C/75% relative humidity) over 4–12 weeks. Analyze degradation products via gas chromatography-mass spectrometry (GC-MS) and quantify active compound retention using HPLC. Pair with thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for polymorphic transitions .

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodology :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during structural elucidation of this compound derivatives?

- Methodology : Re-evaluate sample preparation for impurities or solvent effects. Use 2D NMR techniques (COSY, NOESY) to confirm coupling relationships and spatial proximity. Cross-validate with computational chemistry (DFT simulations for predicted chemical shifts). If discrepancies persist, consider alternative synthetic pathways or byproduct formation .

Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis for pharmacokinetic studies?

- Methodology : Implement Quality by Design (QbD) principles:

- Define Critical Quality Attributes (CQAs: e.g., particle size, solubility).

- Identify Critical Process Parameters (CPPs: e.g., cooling rate during crystallization).

- Use multivariate analysis (e.g., PCA) to correlate CPPs with CQAs.

Include statistical process control (SPC) charts for real-time monitoring .

Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models for 3-butylprolidine oxalate?

- Methodology :

- In vitro : Confirm assay conditions (e.g., buffer pH, cell line metabolic activity).

- In vivo : Evaluate pharmacokinetic factors (bioavailability, tissue distribution) via LC-MS/MS.

- Data reconciliation : Apply Hill equation modeling to dose-response curves and assess species-specific metabolic pathways using hepatic microsome assays .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neuronal targets (e.g., ion channels)?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures from the Protein Data Bank.

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories (GROMACS/AMBER).

- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding thermodynamics.

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.